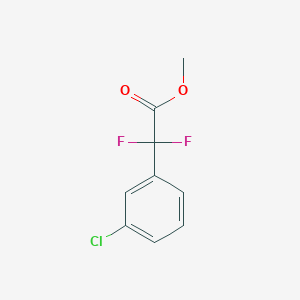
Methyl (3-chlorophenyl)(difluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-chlorophenyl)(difluoro)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a (3-chlorophenyl)(difluoro)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chlorophenyl)(difluoro)acetate typically involves the esterification of (3-chlorophenyl)(difluoro)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions: Methyl (3-chlorophenyl)(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield (3-chlorophenyl)(difluoro)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted (3-chlorophenyl)(difluoro)acetates.
Hydrolysis: (3-chlorophenyl)(difluoro)acetic acid and methanol.
Reduction: (3-chlorophenyl)(difluoro)methanol.
Scientific Research Applications
Methyl (3-chlorophenyl)(difluoro)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl (3-chlorophenyl)(difluoro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release (3-chlorophenyl)(difluoro)acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (3-chlorophenyl)acetate: Similar structure but lacks the difluoro groups.
Methyl (3-fluorophenyl)(difluoro)acetate: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness: Methyl (3-chlorophenyl)(difluoro)acetate is unique due to the presence of both chlorine and difluoro groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 |
InChI Key |
LNOWKDSBUKNPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















